Cas no 124655-17-0 (Boc-D-tert-leucine)

Boc-D-tert-leucine Chemical and Physical Properties
Names and Identifiers
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- N-(tert-Butoxycarbonyl)-D-tert-leucine
- (R)-N-(tert-Butoxycarbonyl)-tert-leucine
- N-Boc-D-tert-leucine
- (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
- 2-{[(tert-Butoxycarbonyl)amino]methyl}-3,3-dimethylbutanoic acid
- BOC-D-ALPHA-T-BUTYLGLYCINE
- Boc-d-tert-leucine
- Boc-D-Tle-OH
- Boc-tBu-D-Gly-OH
- (R)-2-(Boc-amino)-3,3-dimethylbutyric Acid
- (R)-2-(N-t-butoxycarbonylamino)-3,3-dimethylbutanoic acid
- (R)-2-(tert-Butoxycarbonylamino)-3,3-dimethylbutyric Acid
- (R)-2-tert-butoxycarbonylamino-3,3-dimethylbutyric acid
- (R)-Boc-tert-leucine
- (R)-N-<(1,1-dimethylethoxy)carbonyl>-tert-leucine
- boc-d-ter
- N-{[(1,1-dimethylethyl)oxy]carbonyl}-3-methyl-D-valine
- Boc-D-t-Leu
- BOC-D-(TBU)GLY-OH
- BOC-D-T-BUTYLGLYCINE
- N-ALPHA-T-BOC-D-T-LEUCINE
- Boc-D-α-tert-butyl-Gly-OH
- BOC-D-ALPHA-T-BUTYL-GLY-OH
- HY-I0377
- SCHEMBL83699
- N-ALPHA-T-BUTYLOXYCARBONYL-D-T-LEUCINE
- Q-102760
- GS-6444
- 124655-17-0
- DTXSID40426487
- Boc-D-alpha-t-butylglycine, AldrichCPR
- (2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- EN300-127899
- (2R)-2-(tert-butoxycarbonylamino)-3,3-dimethyl-butanoic acid;N-Boc-D-tert-leucine
- D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-
- N-Boc-D-tert-butylglycine
- AM808134
- AC-24091
- B3995
- (R)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid
- CS-W019690
- N-(tert-butoxycarbonyl)-3-methyl-D-valine
- (R)-N-Boc-2-amino-3,3-dimethylbutyric acid
- LRFZIPCTFBPFLX-ZETCQYMHSA-N
- AKOS016842367
- A805271
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid
- MFCD00065575
- (R)-2-TERT-BUTOXYCARBONYLAMINO-3,3-DIMETHYL-BUTYRIC ACID
- N-FORMYL-L-LEUCINE
- DB-005540
- (2R)-2-[(tert-butoxycarbonyl)amino]-3,3-dimethylbutanoic acid
- Boc-D-tert-leucine
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- MDL: MFCD00065575
- Inchi: InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m0/s1
- InChI Key: LRFZIPCTFBPFLX-ZETCQYMHSA-N
- SMILES: CC(C)(C)[C@@H](NC(OC(C)(C)C)=O)C(O)=O
Computed Properties
- Exact Mass: 231.14700
- Monoisotopic Mass: 231.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6Ų
- XLogP3: 2.3
Experimental Properties
- Color/Form: White to Yellow Solid
- Melting Point: 117.0 to 122.0 deg-C
- PSA: 75.63000
- LogP: 2.40130
- Specific Rotation: +4.2° (c=1, acetic acid)
Boc-D-tert-leucine Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
- HazardClass:IRRITANT
Boc-D-tert-leucine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-127899-5.0g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid |
124655-17-0 | 95% | 5.0g |
$106.0 | 2023-02-15 | |
Enamine | EN300-127899-0.25g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid |
124655-17-0 | 95% | 0.25g |
$19.0 | 2023-02-15 | |
Enamine | EN300-127899-50.0g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid |
124655-17-0 | 95% | 50.0g |
$597.0 | 2023-02-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62473-250mg |
N-Boc-D-tert-leucine, 95% |
124655-17-0 | 95% | 250mg |
¥647.00 | 2023-05-08 | |
eNovation Chemicals LLC | D508568-1g |
(R)-2-((tert-Butoxycarbonyl)aMino)-3,3-diMethylbutanoic acid |
124655-17-0 | 97% | 1g |
$200 | 2024-05-24 | |
MedChemExpress | HY-I0377-500mg |
Boc-D-tert-leucine |
124655-17-0 | 500mg |
¥500 | 2023-08-31 | ||
eNovation Chemicals LLC | D917137-10g |
N-Boc-D-tert-leucine |
124655-17-0 | 95% | 10g |
$130 | 2023-05-11 | |
abcr | AB258733-1g |
N-alpha-t-Butyloxycarbonyl-D-t-leucine, 95% (Boc-D-Tle-OH); . |
124655-17-0 | 95% | 1g |
€74.20 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8142-25G |
(2R)-2-(tert-butoxycarbonylamino)-3,3-dimethyl-butanoic acid |
124655-17-0 | 97% | 25g |
¥990.00 | 2023-05-03 | |
AAPPTec | UBL221-5g |
Boc-D-Tle-OH |
124655-17-0 | 5g |
$245.00 | 2024-07-20 |
Boc-D-tert-leucine Related Literature
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
Additional information on Boc-D-tert-leucine
Boc-D-tert-leucine (CAS No. 124655-17-0): A Comprehensive Guide to Its Properties and Applications
Boc-D-tert-leucine (CAS No. 124655-17-0) is a specialized amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound, known for its unique steric hindrance due to the tert-butyl group, plays a pivotal role in the development of bioactive peptides and drug candidates. Researchers and pharmaceutical companies frequently search for "Boc-D-tert-leucine uses" or "CAS 124655-17-0 suppliers," highlighting its importance in modern chemistry.
The chemical structure of Boc-D-tert-leucine features a Boc (tert-butoxycarbonyl) protecting group, which is crucial for selective peptide bond formation. This makes it a preferred choice for solid-phase peptide synthesis (SPPS), a technique gaining traction due to the rising demand for peptide-based therapeutics. With increasing interest in "peptide drug discovery" and "custom peptide synthesis," this compound has become a hot topic in academic and industrial labs.
One of the standout properties of Boc-D-tert-leucine is its ability to enhance the stability and bioavailability of synthetic peptides. This aligns with current trends in "targeted drug delivery" and "biostable peptide design," where researchers seek compounds that resist enzymatic degradation. The D-configuration of this amino acid derivative further expands its utility in creating peptidomimetics, a growing field in medicinal chemistry.
In the market, Boc-D-tert-leucine is often compared to other N-protected amino acids, such as Fmoc derivatives. However, its tert-leucine backbone offers distinct advantages, including improved solubility in organic solvents—a key factor for large-scale peptide production. Suppliers and manufacturers frequently highlight its "high purity grade" and "GMP-compliant synthesis" to meet the stringent requirements of pharmaceutical applications.
Recent advancements in "green chemistry" have also impacted the production of Boc-D-tert-leucine. Environmentally friendly synthesis methods, such as catalytic protection strategies, are now being explored to reduce waste and improve yield. This resonates with the global push for "sustainable chemical manufacturing"—a frequently searched term among environmentally conscious researchers.
For those wondering "where to buy Boc-D-tert-leucine," it’s essential to consider vendors who provide detailed COA (Certificate of Analysis) and MSDS documentation. The compound’s shelf life and storage conditions (typically 2-8°C under inert atmosphere) are critical for maintaining its reactivity in peptide coupling reactions. These practical aspects are often overlooked in "amino acid purchasing guides," making them valuable insights for first-time buyers.
The versatility of Boc-D-tert-leucine extends beyond pharmaceuticals. It’s increasingly used in materials science for designing peptide-based hydrogels and bioinspired polymers—areas gaining attention in "soft robotics" and "tissue engineering" research. Its chiral purity (>99%) makes it indispensable for asymmetric synthesis, another trending topic in organic chemistry forums.
In summary, Boc-D-tert-leucine (CAS No. 124655-17-0) bridges multiple cutting-edge scientific disciplines. From answering "how to use Boc-protected amino acids" to addressing "peptide stability challenges," this compound remains at the forefront of chemical innovation. As research continues to explore its potential, its role in next-generation therapeutics and advanced materials is set to expand further.

